4-Butylcyclohexane-1-carbonyl chloride

Beschreibung

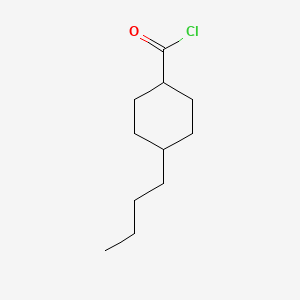

4-Butylcyclohexane-1-carbonyl chloride is an organic compound belonging to the class of acid chlorides. Its structure consists of a cyclohexane ring substituted with a butyl group at the 4-position and a carbonyl chloride group (-COCl) at the 1-position. This functional group confers high reactivity, making it a critical intermediate in synthesizing amides, esters, and other derivatives via nucleophilic acyl substitution.

Eigenschaften

IUPAC Name |

4-butylcyclohexane-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClO/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h9-10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJCVLQOKPGYDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of 4-Butylcyclohexane-1-carbonyl chloride is likely to be the benzylic position of the cyclohexane ring. This position is particularly reactive due to the resonance stabilization that can occur when a hydrogen atom is removed from this position.

Mode of Action

The compound interacts with its target through a process known as nucleophilic substitution. In this process, a nucleophile (a molecule or ion that donates an electron pair) interacts with the electrophilic carbon at the benzylic position, leading to the substitution of the chloride group.

Biochemical Pathways

It’s known that reactions at the benzylic position can lead to various transformations, including free radical bromination, nucleophilic substitution, and oxidation. These transformations can potentially affect a variety of biochemical pathways.

Result of Action

The result of the compound’s action is the formation of a new molecule through the substitution of the chloride group at the benzylic position. This can lead to changes in the molecular structure and properties of the compound, which can have various downstream effects at the cellular level.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of the nucleophilic substitution reaction can be affected by the presence of other nucleophiles in the environment. Additionally, factors such as temperature and pH can also influence the compound’s reactivity and stability.

Biologische Aktivität

4-Butylcyclohexane-1-carbonyl chloride, commonly referred to as 4-BCCA, is a synthetic organic compound that has garnered attention for its biological activity, particularly in the context of epilepsy treatment. This article delves into the compound's mechanism of action, its interaction with AMPA receptors, and its potential therapeutic applications, supported by research findings and data tables.

4-BCCA functions primarily as a low-affinity inhibitor of AMPA receptors, which are critical in mediating excitatory neurotransmission in the central nervous system. The compound binds to specific sites within the transmembrane domain of the AMPA receptor, affecting its activity and providing a mechanism for its antiepileptic effects.

Key Findings from Research

- Binding Characteristics : X-ray crystallography studies have shown that 4-BCCA binds to a unique site on the AMPA receptor, distinct from traditional noncompetitive inhibitors like perampanel. This binding is characterized by dynamic interactions that allow 4-BCCA to occupy multiple conformations within the receptor's ion channel pore .

- Electrophysiological Effects : In experiments using wild-type GluA2 receptors expressed in HEK293 cells, 4-BCCA was observed to inhibit channel currents significantly. Specifically, at a concentration of 2 nM, it inhibited channel current by approximately 40% .

- Comparative Potency : In various in vitro and in vivo seizure models, 4-BCCA demonstrated enhanced potency compared to established antiepileptic drugs such as valproate. Notably, it lacked the teratogenic effects associated with valproate, making it a promising candidate for further development .

Research Studies and Case Studies

Several studies have explored the biological activity of 4-BCCA:

- In Vivo Studies : Research has indicated that 4-BCCA effectively reduces seizure activity across multiple animal models representing different types of epilepsy, including generalized tonic-clonic seizures and focal seizures. The compound's efficacy was validated through collaboration with epilepsy therapy screening programs .

- Pharmacological Profile : A study highlighted that 4-BCCA not only inhibits AMPA receptor activity but also influences phosphoinositide turnover, which is crucial in signaling pathways related to epilepsy. This mechanism was confirmed through both in vitro and in vivo analyses .

Data Table: Summary of Biological Activity

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The reactivity, hazards, and applications of 4-butylcyclohexane-1-carbonyl chloride can be contrasted with structurally related compounds, such as 4-heptylcyclohexanone (CAS 16618-75-0, molecular weight 196.33 g/mol), described in . Below is a detailed comparison:

Functional Group Reactivity

- This compound: The -COCl group is highly electrophilic, enabling rapid reactions with nucleophiles (e.g., amines, alcohols). This contrasts sharply with ketones like 4-heptylcyclohexanone, which lack such reactivity due to the less-polar carbonyl group (-C=O) .

- 4-Heptylcyclohexanone: As a ketone, it undergoes slower reactions, such as condensation or reduction, and is less hazardous to handle compared to acid chlorides .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Functional Group | Molecular Weight (g/mol) | Reactivity Level |

|---|---|---|---|

| This compound | -COCl | ~188.67 | High |

| 4-Heptylcyclohexanone | -C=O | 196.33 | Moderate |

Table 2: Hazard Comparison

Research Findings and Limitations

For instance, the ketone’s flammability and spill protocols (e.g., alcohol-based cleanup ) are unsuitable for acid chlorides, underscoring the need for functional group-specific safety practices.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-butylcyclohexane-1-carbonyl chloride, and how should its purity be validated?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of cyclohexane derivatives followed by alkylation. Key steps include using anhydrous AlCl₃ as a catalyst and controlling reaction temperatures (60–80°C) to minimize side reactions. Post-synthesis, purity should be validated using ¹H/¹³C NMR (to confirm substituent positions and cyclohexane chair conformation) and FT-IR (to verify the carbonyl chloride group at ~1800 cm⁻¹). Quantitative analysis via HPLC with UV detection (λ = 210–230 nm) is recommended for assessing residual solvents or byproducts .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Due to its reactivity (acyl chloride) and potential lachrymatory effects, handling requires argon/vacuum line techniques to exclude moisture. Use chemically resistant gloves (e.g., nitrile) and work in a fume hood with emergency eyewash stations. Spills should be neutralized with sodium bicarbonate slurry. Safety protocols align with guidelines for structurally similar sulfonyl chlorides, emphasizing immediate decontamination and PPE compliance .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model the electrophilicity of the carbonyl carbon and steric effects from the butyl group. Compare the LUMO energy of the compound to other acyl chlorides (e.g., biphenylcarbonyl chloride) to predict reaction rates with amines or alcohols. Validate computational results experimentally via kinetic studies using stopped-flow spectroscopy .

Q. What experimental strategies resolve contradictions in reported hydrolysis rates of this compound under varying pH conditions?

- Methodological Answer : Discrepancies may arise from solvent polarity or competing hydrolysis pathways. Design a controlled study using buffered aqueous-organic systems (e.g., dioxane/water) at pH 2–12. Monitor hydrolysis via conductimetry (for HCl release) and LC-MS (to track intermediate formation). Statistical analysis (e.g., ANOVA) can identify significant deviations, while Arrhenius plots clarify temperature-dependent behavior .

Q. How can researchers characterize the structural stability of this compound under thermal stress?

- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and enthalpy changes. Couple with gas chromatography-mass spectrometry (GC-MS) to identify volatile degradation products (e.g., COCl₂ or butene derivatives). For crystalline samples, single-crystal X-ray diffraction (as applied to analogous chlorides in ) can reveal conformational changes under thermal stress .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

- Methodological Answer : Trace moisture or residual AlCl₃ from synthesis can catalyze decomposition. Use Karl Fischer titration for moisture quantification and inductively coupled plasma mass spectrometry (ICP-MS) for metal analysis. To stabilize samples during analysis, store under dry nitrogen and prepare solutions in anhydrous deuterated solvents (e.g., CDCl₃) for NMR .

Cross-Disciplinary Research Questions

Q. How can this compound be applied in designing enzyme inhibitors or prodrugs?

- Methodological Answer : The compound’s acyl chloride group enables covalent binding to serine hydrolases or proteases. For prodrug design, conjugate it with hydroxyl-bearing therapeutics via ester linkages. Validate target engagement using fluorescence polarization assays or X-ray crystallography of inhibitor-enzyme complexes. Collaborate with biochemistry labs to assess cytotoxicity and metabolic stability .

Q. What environmental fate studies are critical for assessing the ecological impact of this compound?

- Methodological Answer : Investigate hydrolysis half-lives in freshwater and seawater using OECD Guideline 111 (simulated biodegradation). Employ LC-HRMS to detect persistent metabolites and QSAR models to predict bioaccumulation potential. Compare degradation pathways to structurally related compounds (e.g., biphenylsulfonyl chloride) to identify persistent intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.